3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines This compound is characterized by its unique structure, which includes tert-butyl and chloro-methylphenyl groups
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves several steps. The synthetic route typically starts with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine structure, followed by the introduction of the tert-butylphenyl and chloro-methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. .
Scientific Research Applications
3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:
- 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-d][1,2,4]triazolo[4,3-c]pyrimidine
- 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-d]pyrimidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C23H21ClN6 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-10-(3-chloro-4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21ClN6/c1-14-5-10-17(11-19(14)24)30-21-18(12-26-30)22-28-27-20(29(22)13-25-21)15-6-8-16(9-7-15)23(2,3)4/h5-13H,1-4H3 |
InChI Key |
VBGKVOYAIKPLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)C(C)(C)C)Cl |
Origin of Product |
United States |
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